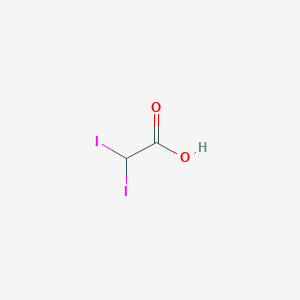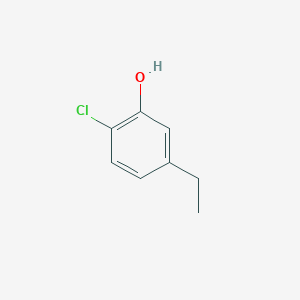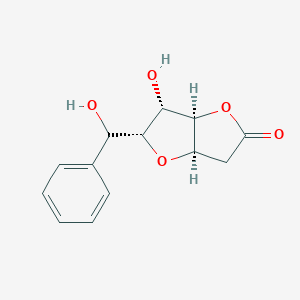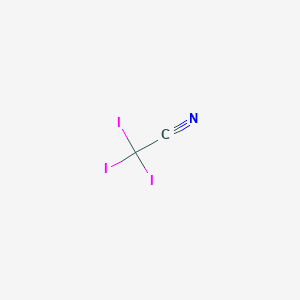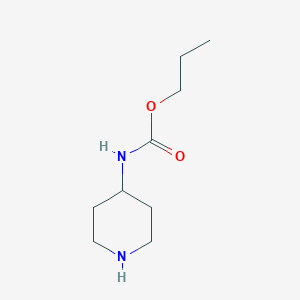
Propyl 4-piperidinylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-piperidinylcarbamate, also known as propoxycaine, is a local anesthetic that belongs to the class of ester-type anesthetics. It has been widely used in scientific research due to its ability to block nerve impulses and reduce pain sensation.
科学的研究の応用
Propyl 4-piperidinylcarbamate has been used in scientific research as a local anesthetic to block pain sensation in animal models. It has also been used in studies investigating the effects of local anesthetics on nerve regeneration and neuroprotection. Additionally, propyl 4-piperidinylcarbamate has been used in studies investigating the role of local anesthetics in modulating ion channels and neurotransmitter release.
作用機序
Propyl 4-piperidinylcarbamate works by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and reduces pain sensation. It also has some effect on potassium channels and calcium channels. The exact mechanism of action is not fully understood, but it is thought to involve the interaction of the drug with the lipid membrane of the nerve cell.
生化学的および生理学的効果
Propyl 4-piperidinylcarbamate has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, as well as cause respiratory depression and decrease heart rate. It has also been shown to have anti-inflammatory effects and can reduce edema in animal models.
実験室実験の利点と制限
Propyl 4-piperidinylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It can be toxic at high concentrations and can cause respiratory depression and cardiac arrest. Additionally, it can be difficult to control the dose and duration of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on propyl 4-piperidinylcarbamate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the role of local anesthetics in nerve regeneration and neuroprotection. Additionally, there is interest in using local anesthetics as adjuvants in cancer therapy, as they have been shown to have anti-inflammatory and immunomodulatory effects. Finally, there is interest in developing new methods for delivering local anesthetics, such as using nanoparticles or liposomes to target specific tissues.
合成法
Propyl 4-piperidinylcarbamate can be synthesized by the reaction of 4-piperidinol and propyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of propyl 4-piperidinylcarbamate and a byproduct, triethylammonium chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
特性
CAS番号 |
141498-56-8 |
|---|---|
製品名 |
Propyl 4-piperidinylcarbamate |
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
propyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChIキー |
HNVOOAODSCLLHQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1CCNCC1 |
正規SMILES |
CCCOC(=O)NC1CCNCC1 |
同義語 |
Carbamic acid, 4-piperidinyl-, propyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



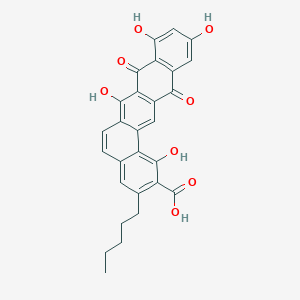
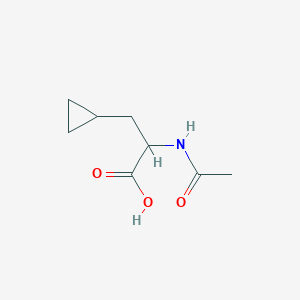
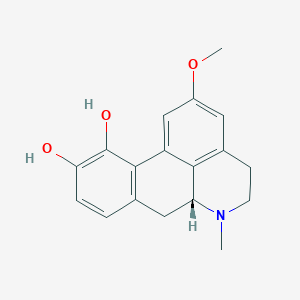
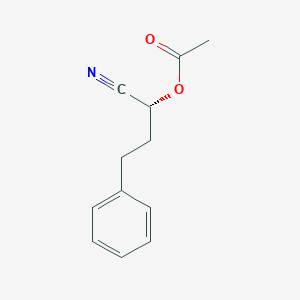
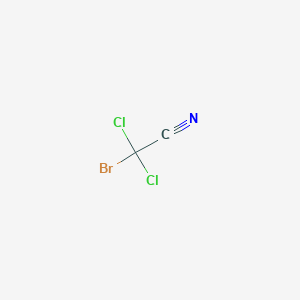
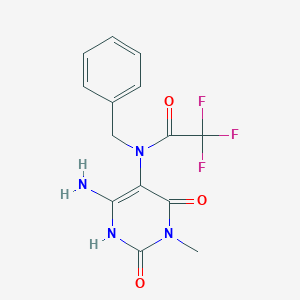
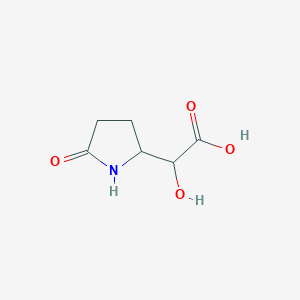

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
